
3-(4-n-Butylphenyl)-1-propene
Vue d'ensemble
Description
3-(4-n-Butylphenyl)-1-propene, also known as 3-BnP-1-P, is a synthetic compound with a wide range of applications in the scientific research and laboratory setting. It is a colorless liquid with a pleasant odor and low toxicity, making it an attractive choice for use in experiments. This compound is used in the synthesis of various compounds, including pharmaceuticals and agrochemicals, and has been studied for its biochemical and physiological effects.
Applications De Recherche Scientifique
Application in Organic Light-Emitting Diodes (OLEDs)
- Scientific Field : Organic Chemistry, Material Science .
- Summary of the Application : The compound 9,9′-Di-4-n-butylphenyl-9H,9′H-3,3′-bicarbazole (BCz-nBuPh) is used as a host material in the emitting layers of solution-processed OLEDs .
- Methods of Application : The BCz-nBuPh is used within the solution-processed emitting layer of the OLED. The process involves creating a solution of the BCz-nBuPh and then using this solution to form the emitting layer of the OLED .
- Results or Outcomes : A solution-processed green phosphorescent OLED with the BCz-nBuPh host exhibited a high maximum current efficiency and power efficiency of 43.1 cd/A and 40.0 lm/W, respectively .
Application in Near-Infrared Fluorescence
- Scientific Field : Organic Chemistry, Photophysics .
- Summary of the Application : The compound 9-[2-Difluoro-1,3-bis-(4-n-butylphenyl)-1,2-dihydro-1,3,4,6-tetraaza-2-borapentalen-5-yl]-benzo[b]-triphenylene-14-carbonitrile is used in multi-step redox systems with NIR-fluorescence .
- Methods of Application : The compound is synthesized from fused-ring aromatic dinitriles and participates as part of a quasi-reversible multi-step redox system .
- Results or Outcomes : The radical anions of this new class of electrophores show unusual high K SEM values (up to 10^15), indicating a high thermodynamic stability of the corresponding radical anions .
Application in Third-Harmonic Generation
- Scientific Field : Optics, Material Science .
- Summary of the Application : The compound E-2-Tricyanovinyl-3-n-hexyl-5-[4-{bis(4-n-butylphenyl)amino}-2-methoxystyryl]-thiophene, 1, has been used to demonstrate applications relying on frequency tripling of 1.55 μm light .
- Methods of Application : The compound is synthesized and characterized, and its third-order nonlinear properties are investigated through quantum-chemical calculations and experimental investigations .
- Results or Outcomes : The compound exhibits near-infrared two-photon absorption into the low-lying one-photon-allowed state with a peak two-photon cross-section of ca. 290 GM (measured using the white-light continuum method with a pump wavelength of 1800 nm) at a transition energy equivalent to degenerate two-photon absorption at ca. 1360 nm .
Application in Solution-Processed Phosphorescent OLEDs
- Scientific Field : Organic Chemistry, Material Science .
- Summary of the Application : The compound 9,9′-di-4-t-butylphenyl-9H,9′H-3,3′-bicarbazole (BCz-tBuPh) is used as a host material in the emitting layers of solution-processed OLEDs .
- Methods of Application : The BCz-tBuPh is used within the solution-processed emitting layer of the OLED. The process involves creating a solution of the BCz-tBuPh and then using this solution to form the emitting layer of the OLED .
- Results or Outcomes : A solution-processed green phosphorescent OLED with the BCz-tBuPh host exhibited a high maximum current efficiency and power efficiency of 43.1 cd/A and 40.0 lm/W, respectively .
Application in Organic Ultraviolet Photodetectors
- Scientific Field : Optics, Material Science .
- Summary of the Application : The compound E-2-Tricyanovinyl-3-n-hexyl-5-[4-{bis(4-n-butylphenyl)amino}-2-methoxystyryl]-thiophene, 1, has been used to demonstrate applications relying on frequency tripling of 1.55 μm light .
- Methods of Application : The compound is synthesized and characterized, and its third-order nonlinear properties are investigated through quantum-chemical calculations and experimental investigations .
- Results or Outcomes : The compound exhibits near-infrared two-photon absorption into the low-lying one-photon-allowed state with a peak two-photon cross-section of ca. 290 GM (measured using the white-light continuum method with a pump wavelength of 1800 nm) at a transition energy equivalent to degenerate two-photon absorption at ca. 1360 nm .
Application in Organic Photodetectors
- Scientific Field : Optics, Material Science .
- Summary of the Application : The compound 9,9′-di-4-t-butylphenyl-9H,9′H-3,3′-bicarbazole (BCz-tBuPh) is used as a host material in the emitting layers of solution-processed OLEDs .
- Methods of Application : The BCz-tBuPh is used within the solution-processed emitting layer of the OLED. The process involves creating a solution of the BCz-tBuPh and then using this solution to form the emitting layer of the OLED .
- Results or Outcomes : A solution-processed green phosphorescent OLED with the BCz-tBuPh host exhibited a high maximum current efficiency and power efficiency of 43.1 cd/A and 40.0 lm/W, respectively .
Propriétés
IUPAC Name |
1-butyl-4-prop-2-enylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18/c1-3-5-7-13-10-8-12(6-4-2)9-11-13/h4,8-11H,2-3,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCHLLYFYYRFAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373832 | |
| Record name | 3-(4-n-Butylphenyl)-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-n-Butylphenyl)-1-propene | |
CAS RN |
842124-16-7 | |
| Record name | 3-(4-n-Butylphenyl)-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 842124-16-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



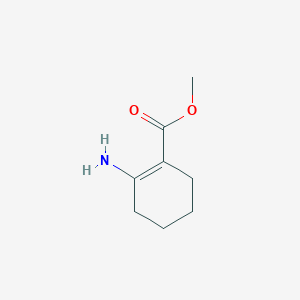
![2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetohydrazide](/img/structure/B1607790.png)
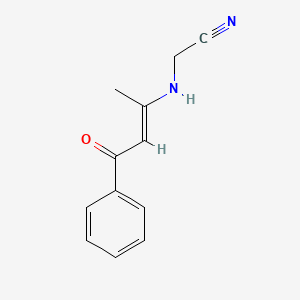
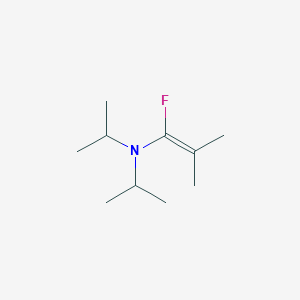
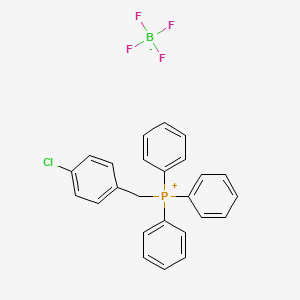
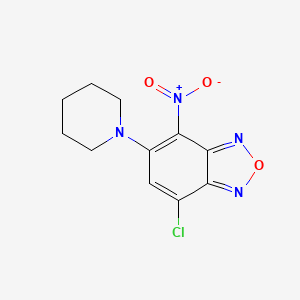

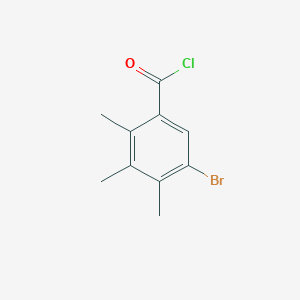
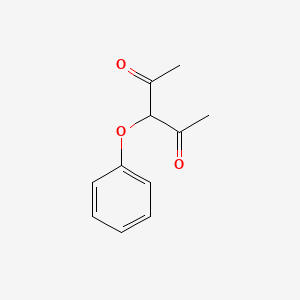

![2-([5-(Trifluoromethyl)-2-pyridyl]sulfonyl)acetonitrile](/img/structure/B1607809.png)
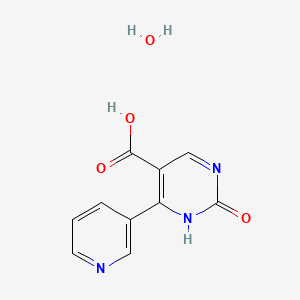
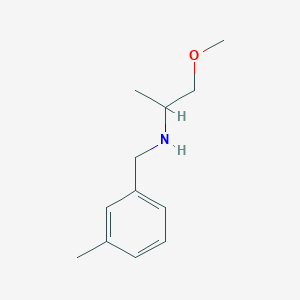
![5-[(Phenylthio)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1607812.png)